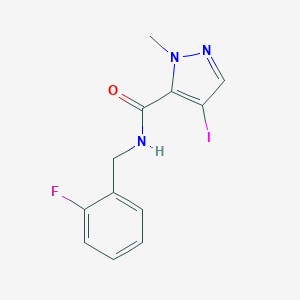
3,4-dichloro-N-(quinolin-3-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-dichloro-N-(quinolin-3-yl)benzamide, also known as DCQ, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. DCQ is a heterocyclic compound that contains both quinoline and benzamide moieties, making it a unique compound with diverse properties.
Aplicaciones Científicas De Investigación
3,4-dichloro-N-(quinolin-3-yl)benzamide has been extensively studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. 3,4-dichloro-N-(quinolin-3-yl)benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 3,4-dichloro-N-(quinolin-3-yl)benzamide has also been studied for its potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, 3,4-dichloro-N-(quinolin-3-yl)benzamide has been investigated for its potential use as a therapeutic agent in various diseases, including diabetes and inflammation.
Mecanismo De Acción
The mechanism of action of 3,4-dichloro-N-(quinolin-3-yl)benzamide is not fully understood, but it is believed to target multiple pathways involved in cell growth and survival. 3,4-dichloro-N-(quinolin-3-yl)benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibition by 3,4-dichloro-N-(quinolin-3-yl)benzamide leads to the acetylation of histones, resulting in the activation of tumor suppressor genes and the inhibition of oncogenes. 3,4-dichloro-N-(quinolin-3-yl)benzamide has also been shown to inhibit the activity of the protein kinase CK2, which is involved in cell proliferation and survival. Inhibition of CK2 by 3,4-dichloro-N-(quinolin-3-yl)benzamide leads to the induction of apoptosis and the inhibition of cell growth.
Biochemical and Physiological Effects
3,4-dichloro-N-(quinolin-3-yl)benzamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and the modulation of gene expression. 3,4-dichloro-N-(quinolin-3-yl)benzamide has also been shown to have anti-inflammatory and antioxidant effects, making it a potential therapeutic agent in various diseases. Additionally, 3,4-dichloro-N-(quinolin-3-yl)benzamide has been shown to have a low toxicity profile, making it a safe compound for scientific research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,4-dichloro-N-(quinolin-3-yl)benzamide has several advantages for lab experiments, including its high yield, low toxicity profile, and diverse properties. 3,4-dichloro-N-(quinolin-3-yl)benzamide can be easily synthesized, making it a cost-effective compound for scientific research. However, 3,4-dichloro-N-(quinolin-3-yl)benzamide also has some limitations, including its limited solubility in water and its potential for non-specific binding to proteins. These limitations should be taken into consideration when designing experiments using 3,4-dichloro-N-(quinolin-3-yl)benzamide.
Direcciones Futuras
For research include the investigation of its potential therapeutic applications in various diseases, the identification of its molecular targets, and the development of more potent analogs.
Métodos De Síntesis
The synthesis of 3,4-dichloro-N-(quinolin-3-yl)benzamide involves the reaction of 3-chloro-4-fluoroaniline with 3-aminopyridine in the presence of potassium carbonate and copper powder. The resulting product is then reacted with 4,5-dichloro-2-nitrobenzoic acid in the presence of triethylamine to yield 3,4-dichloro-N-(quinolin-3-yl)benzamide. The synthesis method is relatively simple, and the yield of 3,4-dichloro-N-(quinolin-3-yl)benzamide is high, making it a cost-effective compound for scientific research.
Propiedades
Nombre del producto |
3,4-dichloro-N-(quinolin-3-yl)benzamide |
|---|---|
Fórmula molecular |
C16H10Cl2N2O |
Peso molecular |
317.2 g/mol |
Nombre IUPAC |
3,4-dichloro-N-quinolin-3-ylbenzamide |
InChI |
InChI=1S/C16H10Cl2N2O/c17-13-6-5-11(8-14(13)18)16(21)20-12-7-10-3-1-2-4-15(10)19-9-12/h1-9H,(H,20,21) |
Clave InChI |
KYMBBNLGCHYGGX-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(C=N2)NC(=O)C3=CC(=C(C=C3)Cl)Cl |
SMILES canónico |
C1=CC=C2C(=C1)C=C(C=N2)NC(=O)C3=CC(=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl 2-{[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]amino}-4,5-dimethoxybenzoate](/img/structure/B213651.png)


![N-(3,4-dichlorophenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide](/img/structure/B213655.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B213658.png)

![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]tetrahydro-2-furancarboxamide](/img/structure/B213660.png)


![4-[(3-methoxyphenoxy)methyl]-N-(3-methoxyphenyl)benzamide](/img/structure/B213667.png)
![methyl 2-{[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-4,5-dimethoxybenzoate](/img/structure/B213668.png)
![3-methyl-N-[2-(phenylcarbonyl)phenyl]thiophene-2-carboxamide](/img/structure/B213670.png)
![4-bromo-1,3-dimethyl-N-[3-(trifluoromethyl)benzyl]-1H-pyrazole-5-carboxamide](/img/structure/B213671.png)